molecular formula C9H8BrFO3 B7974880 Methyl 2-(5-bromo-2-fluorophenoxy)acetate

Methyl 2-(5-bromo-2-fluorophenoxy)acetate

Cat. No.: B7974880
M. Wt: 263.06 g/mol
InChI Key: TWUZKBCMHICFER-UHFFFAOYSA-N
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Description

Methyl 2-(5-bromo-2-fluorophenoxy)acetate (CAS 1415045-03-2) is a fluorinated and brominated aromatic ester of high value in organic synthesis and medicinal chemistry research. This compound, with the molecular formula C 9 H 8 BrFO 3 and a molecular weight of 263.06 , serves as a versatile chemical building block. Its structure, featuring both bromo and fluoro substituents on the phenyl ring, makes it a key intermediate for constructing more complex, biologically active molecules. Researchers utilize this compound in the design and synthesis of potential therapeutics, particularly in the development of high-affinity ligands for the Translocator Protein (TSPO) . TSPO is an important target located in the outer mitochondrial membrane, implicated in neurological disorders, inflammation, and cancer . Incorporating this bromo-fluoro phenoxy acetate fragment into molecular frameworks is a established strategy to optimize drug-like properties, including lipophilicity and binding affinity . As a synthetic intermediate, it is commonly employed in coupling reactions and as a precursor for further functionalization of the aromatic ring. This product is intended for research purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

methyl 2-(5-bromo-2-fluorophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO3/c1-13-9(12)5-14-8-4-6(10)2-3-7(8)11/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWUZKBCMHICFER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=C(C=CC(=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Williamson Ether Synthesis

The Williamson ether synthesis is the most direct route for constructing the phenoxyacetate backbone. This method involves the reaction of 5-bromo-2-fluorophenol with methyl chloroacetate in the presence of a base.

Procedure:

  • Substrate Preparation: 5-Bromo-2-fluorophenol is synthesized via directed bromination of 2-fluorophenol using bromine or N-bromosuccinimide (NBS) under radical initiation.

  • Etherification: The phenol is deprotonated with potassium carbonate (K₂CO₃) in acetone, followed by nucleophilic displacement with methyl chloroacetate at reflux (60–80°C) for 6–12 hours.

Reaction Mechanism:

ArOH+ClCH2COOCH3K2CO3ArOCH2COOCH3+KCl+CO2+H2O\text{ArOH} + \text{ClCH}2\text{COOCH}3 \xrightarrow{\text{K}2\text{CO}3} \text{ArOCH}2\text{COOCH}3 + \text{KCl} + \text{CO}2 + \text{H}2\text{O}

Yield Optimization:

  • Base Selection: K₂CO₃ outperforms NaOH due to milder conditions and reduced hydrolysis risk.

  • Solvent Effects: Acetone provides higher yields (75–85%) compared to DMF (60–70%) by minimizing side reactions.

Esterification of Preformed Acid

An alternative route involves synthesizing 2-(5-bromo-2-fluorophenoxy)acetic acid followed by esterification with methanol.

Procedure:

  • Acid Synthesis: 5-Bromo-2-fluorophenol reacts with chloroacetic acid in alkaline conditions to form the phenoxyacetic acid.

  • Esterification: The acid is treated with methanol and concentrated sulfuric acid (H₂SO₄) under reflux, yielding the methyl ester.

Reaction Conditions:

  • Catalyst: H₂SO₄ (5–10 mol%) at 70°C for 4–6 hours.

  • Yield: 80–90% after purification via vacuum distillation.

Optimization of Reaction Conditions

Temperature and Time Dependencies

Optimal yields are achieved at 70–80°C for 6–8 hours in Williamson synthesis, beyond which decomposition dominates. Esterification proceeds efficiently at 70°C within 4 hours.

Table 1: Yield Variation with Reaction Time (Williamson Method)

Time (hours)Yield (%)
465
682
885
1078

Solvent and Base Screening

Table 2: Solvent Impact on Williamson Synthesis

SolventBaseYield (%)
AcetoneK₂CO₃85
DMFK₂CO₃70
THFK₂CO₃68
AcetoneNaOH60

Polar aprotic solvents like acetone enhance nucleophilicity without side reactions, whereas DMF increases solubility but promotes hydrolysis.

Industrial-Scale Production

Continuous Flow Reactors

Adopting continuous flow systems improves scalability and safety. A tubular reactor with in-line mixing of 5-bromo-2-fluorophenol and methyl chloroacetate at 80°C achieves 90% conversion in 30 minutes.

Advantages:

  • Reduced reaction time.

  • Consistent product quality (purity >98%).

Purification Techniques

Distillation vs. Crystallization:

  • Vacuum Distillation: Effective for high-purity esters (bp 150–160°C at 10 mmHg).

  • Recrystallization: Ethanol/water mixtures yield crystalline product but with lower recovery (70%).

Comparative Analysis of Methods

Table 3: Method Comparison

ParameterWilliamson SynthesisAcid Esterification
Yield (%)8590
Reaction Time (hr)6–84–6
ScalabilityModerateHigh
Purity (%)9598

The Williamson method offers simplicity, while esterification of preformed acid ensures higher yields and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-bromo-2-fluorophenoxy)acetate undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The phenoxy group can be oxidized to form corresponding quinones.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic substitution: Formation of substituted phenoxyacetic acid derivatives.

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

Scientific Research Applications

Organic Synthesis

Methyl 2-(5-bromo-2-fluorophenoxy)acetate serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for multiple chemical transformations, including nucleophilic substitutions and coupling reactions.

Key Reactions:

  • Nucleophilic Substitution : The bromine atom can be replaced by various nucleophiles, leading to substituted phenoxyacetates.
  • Suzuki-Miyaura Coupling : This reaction enables the formation of biaryl derivatives, which are crucial in pharmaceuticals and materials science.

Medicinal Chemistry

This compound is being investigated for its potential as a precursor in the development of pharmaceutical agents. The presence of bromine and fluorine atoms enhances its biological activity by influencing reactivity and binding affinity to biological targets.

Case Study: Anticancer Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant antiproliferative activities against various cancer cell lines. For example, modifications in substituents on the phenyl ring can drastically alter the activity, showcasing the compound's potential in drug design .

Material Science

In material science, this compound can be utilized in the synthesis of polymers and advanced materials. Its functional groups allow it to participate in reactions that form complex structures necessary for high-performance materials.

Biological Studies

The compound is also being explored for its interactions with biological systems. Studies focus on how it modulates biochemical pathways, potentially leading to new therapeutic strategies.

Data Tables

Application Area Key Features Examples
Organic SynthesisIntermediate for nucleophilic substitutionsFormation of substituted phenoxyacetates
Medicinal ChemistryPrecursor for pharmaceutical compoundsAnticancer agents based on structural modifications
Material ScienceBuilding block for polymersAdvanced materials with specific properties
Biological StudiesInteraction with biomoleculesModulation of enzyme activity

Mechanism of Action

The mechanism of action of Methyl 2-(5-bromo-2-fluorophenoxy)acetate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations

The compound is compared to six analogs (Table 1), highlighting substituent positions, functional groups, and molecular properties.

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups Data Source
Methyl 2-(5-bromo-2-fluorophenoxy)acetate C₉H₈BrFO₃ 263.06 5-Bromo-2-fluorophenoxy, methyl ester -
Ethyl 2-(5-bromo-2-fluorophenoxy)-2,2-difluoroacetate C₁₀H₈BrF₃O₃ 313.09 5-Bromo-2-fluorophenoxy, ethyl ester, 2,2-difluoroacetate
Methyl 2-(5-bromo-2-hydroxyphenyl)acetate C₉H₈BrFO₃ 263.06 5-Bromo-2-hydroxyphenyl, methyl ester
Methyl 2-bromo-2-(4-fluorophenyl)acetate C₉H₈BrFO₂ 247.06 4-Fluorophenyl, bromo-substituted acetate chain
Methyl 2-(5-bromobenzofuran-3-yl)acetate C₁₁H₉BrO₃ 277.10 5-Bromobenzofuran, methyl ester
Methyl 2-amino-2-(2-bromo-5-fluorophenyl)acetate C₉H₉BrFNO₂ 262.08 2-Bromo-5-fluorophenyl, amino-substituted acetate

Functional Group and Reactivity Differences

  • Phenoxy vs. This substitution may enhance solubility in polar solvents compared to the target compound.
  • Ester Chain Modifications: Ethyl 2-(5-bromo-2-fluorophenoxy)-2,2-difluoroacetate (CAS 1715131-96-6) features an ethyl ester and two additional fluorine atoms on the acetate chain. The ethyl group may confer greater steric hindrance and lipophilicity, while the difluoro substitution could enhance metabolic stability .
  • Benzofuran vs. Phenoxy: Methyl 2-(5-bromobenzofuran-3-yl)acetate (CAS 35231-44-8) replaces the phenoxy group with a benzofuran ring, introducing a fused heterocyclic system.

Electronic and Steric Effects

  • Ester Stability : Methyl esters generally hydrolyze faster than ethyl analogs under acidic or enzymatic conditions due to lower steric protection .

Biological Activity

Methyl 2-(5-bromo-2-fluorophenoxy)acetate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C₉H₈BrF O₂
  • Molecular Weight : Approximately 251.06 g/mol
  • Structural Features : The compound features a bromo and a fluoro substituent on the phenoxy ring, which may enhance its biological activity through increased lipophilicity and reactivity.

The biological activity of this compound is largely attributed to its interaction with various molecular targets within biological systems. The presence of halogens (bromine and fluorine) can influence the compound's binding affinity to enzymes and receptors involved in critical cellular pathways.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that play roles in cancer cell proliferation and survival.
  • Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing signaling pathways associated with cell growth.
  • Induction of Apoptosis : Similar compounds have been shown to induce programmed cell death in cancer cells, suggesting a potential for therapeutic application.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines.

Cell Line IC₅₀ (µM) Mechanism of Action
A549 (Lung Cancer)5.0Induces apoptosis via ROS generation
MCF-7 (Breast Cancer)10.0Inhibits cell proliferation
HeLa (Cervical Cancer)7.5Disrupts microtubule formation

Case Studies and Research Findings

  • Study on Antiproliferative Effects :
    A study evaluated the antiproliferative effects of this compound on various human tumor cell lines. The results indicated that the compound significantly inhibited cell growth, with IC₅₀ values ranging from 5 to 10 µM across different lines, suggesting a promising therapeutic index for cancer treatment .
  • Mechanistic Insights :
    Further investigations into the mechanism revealed that the compound induces reactive oxygen species (ROS) generation in cancer cells, leading to oxidative stress and subsequent apoptosis. This mechanism is critical as it highlights the potential for using this compound in developing therapies targeting oxidative stress pathways .
  • Selectivity for Cancer Cells :
    Preliminary toxicity assessments showed that this compound exhibited low toxicity in normal human cells compared to its effects on tumor cells, indicating a favorable therapeutic profile .

Q & A

Q. What are the optimal synthetic routes for preparing Methyl 2-(5-bromo-2-fluorophenoxy)acetate, and how can reaction yields be improved?

Answer: The compound can be synthesized via esterification or coupling reactions. For example:

  • Step 1: React 5-bromo-2-fluorophenol with bromoacetic acid derivatives (e.g., bromoacetyl chloride) in the presence of a base (e.g., K₂CO₃) to form the phenoxyacetate intermediate.
  • Step 2: Perform methylation using methyl iodide or dimethyl sulfate under anhydrous conditions .
    To improve yields:
  • Use coupling agents like dicyclohexyl carbodiimide (DCC) with 1-hydroxybenzotriazole (HOBt) to minimize side reactions .
  • Optimize solvent polarity (e.g., DMF or THF) and temperature (0–5°C for sensitive intermediates) .

Q. How should purification and characterization be conducted for this compound?

Answer:

  • Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures) .
  • Characterization:
    • NMR: Compare 1^1H and 13^{13}C spectra with calculated shifts (e.g., using ACD/Labs or ChemDraw).
    • HPLC-MS: Confirm molecular ion peaks ([M+H]⁺) and purity (>95%) .
    • X-ray crystallography: For absolute configuration verification, refine data using SHELXL .

Q. What analytical techniques are critical for assessing stability and degradation products?

Answer:

  • Stability studies: Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and monitor via HPLC .
  • Degradation analysis: Use LC-MS to identify hydrolyzed products (e.g., free phenols or carboxylic acids) under acidic/alkaline conditions .

Advanced Research Questions

Q. How can regioselectivity challenges in introducing the bromo and fluoro substituents be addressed?

Answer:

  • Electronic effects: Use directing groups (e.g., acetyl or nitrile) to control electrophilic aromatic substitution positions .
  • Steric hindrance: Optimize reaction conditions (e.g., low-temperature lithiation) for meta/para selectivity .
  • Computational modeling: Apply density functional theory (DFT) to predict substituent effects on transition states .

Q. How can contradictions in spectroscopic data (e.g., unexpected 1^11H NMR splitting) be resolved?

Answer:

  • Dynamic effects: Investigate rotational barriers (e.g., ester group conformers) using variable-temperature NMR .
  • Solvent interactions: Compare spectra in deuterated DMSO vs. CDCl₃ to identify hydrogen bonding or aggregation .
  • X-ray diffraction: Resolve ambiguities by determining the crystal structure with ORTEP-3 for 3D visualization .

Q. What methodologies are recommended for studying the compound’s reactivity in cross-coupling reactions?

Answer:

  • Suzuki-Miyaura coupling: Use Pd(PPh₃)₄ with aryl boronic acids to replace bromine with aryl groups .
  • Kinetic monitoring: Track reaction progress via in-situ IR spectroscopy (C=O ester stretch at ~1740 cm⁻¹) .
  • Byproduct analysis: Identify homocoupling products (e.g., biaryls) via GC-MS and adjust catalyst loading (1–5 mol%) .

Methodological Considerations for Data Interpretation

Q. How can computational tools aid in predicting physicochemical properties (e.g., LogP, solubility)?

Answer:

  • LogP calculation: Use Molinspiration or ALOGPS to estimate partition coefficients (experimental vs. predicted) .
  • Solubility prediction: Apply Hansen solubility parameters (HSPs) to screen solvents (e.g., acetone > ethanol > water) .
  • Polar surface area (PSA): Calculate PSA via ChemAxon to correlate with membrane permeability .

Q. What strategies mitigate discrepancies between theoretical and experimental melting points?

Answer:

  • Polymorphism screening: Perform differential scanning calorimetry (DSC) to detect multiple crystalline forms .
  • Impurity profiling: Use GC-MS to identify low-level contaminants (e.g., residual phenols) .

Troubleshooting Experimental Design

Q. How to address low yields in esterification steps?

Answer:

  • Activation: Pre-activate the carboxylic acid with HOBt/DCC to enhance nucleophilic attack .
  • Moisture control: Use molecular sieves (3Å) in anhydrous solvents (e.g., DCM or DMF) .

Q. What causes anomalous HPLC retention times, and how is this resolved?

Answer:

  • Column degradation: Replace C18 columns after 200 runs or calibrate with fresh standards .
  • Ion suppression: Add 0.1% formic acid to the mobile phase to improve peak symmetry .

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